molecular formula C18H17N3O3 B2552077 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014026-84-6

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2552077
CAS RN: 1014026-84-6
M. Wt: 323.352
InChI Key: KFUSWMZOJVQRKF-UHFFFAOYSA-N
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Description

The compound "3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as indanones, phenyl isothiocyanates, or isocyanates, as seen in the papers . For example, the synthesis of indenopyrazoles was achieved in two steps from indanones and phenyl isothiocyanates . Similarly, N-substituted pyrazole carboxamides were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray crystallography . For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings . These techniques could be used to analyze the molecular structure of "3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be studied through various spectroscopic and computational methods. For example, Schiff base ligands derived from pyrazole were characterized and their tautomeric equilibria were studied . Polarographic studies can also provide insights into the reduction processes and acid-base equilibria of pyrazole derivatives . These studies could inform the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, intermolecular interactions, and non-linear optical properties, are often investigated . For instance, a pyrazole derivative was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The compound also exhibited non-linear optical properties due to a small energy gap between the frontier molecular orbitals . These properties are important for understanding the behavior of "3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide" in various environments.

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways and Structural Analysis : The research in this area often explores synthetic routes for creating pyrazole derivatives and characterizing their molecular structures through spectroscopic methods. For instance, Hassan et al. (2014) detailed the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showcasing methods to create compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Kumara and colleagues (2018) synthesized a novel pyrazole derivative, analyzing its crystal structure and studying its thermal stability and non-linear optical properties (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological Activities

Cytotoxic Activities : Pyrazole derivatives are frequently investigated for their biological activities, including cytotoxic effects against various cancer cell lines. The study by Hassan et al. (2014) also screened the synthesized pyrazole derivatives for their in vitro cytotoxicity, highlighting the potential of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).

Material Science Applications

Non-linear Optical Properties : The investigation into the physical properties of pyrazole derivatives extends to their application in material science. Kumara et al. (2018) not only characterized a pyrazole derivative's structural and thermal properties but also its potential in non-linear optics, which could be useful for developing optical devices and materials (Kumara, Kumar, Kumar, & Lokanath, 2018).

properties

IUPAC Name

3-methoxy-1-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-12-16(18(20-21)23-2)17(22)19-13-8-10-15(11-9-13)24-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSWMZOJVQRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

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